Cas no 22440-93-3 (1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl-)
1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl-
- N,N,N′,N′- Tetramethyl-1,3-phenylenediamine
- 1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine
- 1,3-Bis(dimethylamino)benzene
- N,N,N′,N′-Tetramethyl-m-phenylenediamine
- N1,N1,N3,N3-Tetramethylbenzene-1,3-diamine
- CHEMBL3822693
- N,N,N' ,N'-tetramethyl-m-phenylenediamine
- E76927
- SCHEMBL4391221
- 1,3-Benzenediamine, N,N,N',N'-tetramethyl-
- MFCD23704402
- NS00027184
- 1,3-bis[dimethylamino]benzol
- N,N,N',N'-Tetramethyl-m-phenylenediamine
- N,N,N', N'-tetramethyl-m-phenylenediamine
- N,N,N(2),N(2)- Tetramethyl-1,3-phenylenediamine
- 1-N, 1-N, 3-N, 3-N-tetramethylbenzene-1, 3-diamine
- XAA44093
- N,N,N',N'-tetramethyl-m-phenylene-diamine
- N,N,N',N'-Tetramethylbenzene-1,3-diamine
- 22440-93-3
- N,N,N',N'- Tetramethyl-1,3-phenylenediamine, 97%
- DTXSID0066799
- LS-13839
- A902938
- N,N.N', N'-tetramethyl-m-phenylenediamine
- EINECS 244-998-8
- 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl-
- n,n,n',n'-tetramethyl-1,3-phenylenediamine
- CS-0086566
- DB-190743
-
- MDL: MFCD23704402
- Inchi: 1S/C10H16N2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3
- InChI Key: LFZLVJBOEONQHV-UHFFFAOYSA-N
- SMILES: N(C)(C)C1C=CC=C(C=1)N(C)C
Computed Properties
- Exact Mass: 164.13100
- Monoisotopic Mass: 164.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 6.5A^2
Experimental Properties
- Density: 0.976 g/mL at 25 °C
- Boiling Point: 270.5°Cat760mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.580
- PSA: 6.48000
- LogP: 1.81860
- Sensitiveness: air sensitive, light sensitive, store cold
1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl- Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H315-H317-H319-H335
- Warning Statement: P261-P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-36/37/38-43-52
- Safety Instruction: 26-36/37-45
-
Hazardous Material Identification:
1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600794-1g |
1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl- |
22440-93-3 | 98% | 1g |
¥600.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600794-5g |
1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl- |
22440-93-3 | 98% | 5g |
¥2400.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-0230-5g |
1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl- |
22440-93-3 | 98% | 5g |
2850.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-0230-1g |
1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl- |
22440-93-3 | 98% | 1g |
712.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QO682-200mg |
1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl- |
22440-93-3 | 95% | 200mg |
262.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QO682-50mg |
1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl- |
22440-93-3 | 95% | 50mg |
116.0CNY | 2021-07-12 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD634591-100mg |
N1,N1,N3,N3-tetramethylbenzene-1,3-diamine |
22440-93-3 | 98+% | 100mg |
¥217.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD634591-250mg |
N1,N1,N3,N3-tetramethylbenzene-1,3-diamine |
22440-93-3 | 98+% | 250mg |
¥325.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD634591-1g |
N1,N1,N3,N3-tetramethylbenzene-1,3-diamine |
22440-93-3 | 98+% | 1g |
¥738.0 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X29385-1g |
N1,N1,N3,N3-tetramethylbenzene-1,3-diamine |
22440-93-3 | 95% | 1g |
¥254.0 | 2024-07-18 |
1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl- Suppliers
1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl- Related Literature
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Pagidi Sudhakar,Kalluvettukuzhy K. Neena,Pakkirisamy Thilagar J. Mater. Chem. C 2017 5 6537
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Guoyong Song,Gen Luo,Juzo Oyamada,Yi Luo,Zhaomin Hou Chem. Sci. 2016 7 5265
Additional information on 1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl-
Introduction to 1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl (CAS No: 22440-93-3)
1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl, identified by its Chemical Abstracts Service (CAS) number 22440-93-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This tetramethyl-substituted derivative of benzene diamine exhibits unique structural and chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials. The compound's molecular structure, characterized by four methyl groups strategically positioned at the N1, N1, N3, and N3 positions, imparts distinct reactivity and stability that are leveraged in multiple applications.
The synthesis of 1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl involves meticulous organic transformations that highlight the compound's versatility. The process typically begins with the selective methylation of a benzene diamine precursor, where precise control over reaction conditions ensures the incorporation of methyl groups at the desired positions. This synthetic route underscores the importance of catalytic systems and reaction optimization to achieve high yields and purity. The resulting compound is then subjected to purification techniques such as column chromatography or recrystallization to meet the stringent requirements of pharmaceutical applications.
In recent years, 1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl has been explored for its potential in drug discovery and development. Its structural motif, featuring a benzene ring with four methyl-substituted amine groups, makes it a promising scaffold for designing molecules with enhanced binding affinity and selectivity. Researchers have utilized this compound as a key intermediate in the synthesis of novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its role in developing kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The tetramethyl substitution pattern not only improves solubility but also modulates electronic properties, facilitating interactions with biological targets.
The compound's relevance extends beyond pharmaceuticals into the realm of advanced materials. Its ability to form stable coordination complexes with metal ions has led to investigations in catalysis and material science. In catalytic applications, 1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl serves as a ligand that enhances the efficiency of transition metal-catalyzed reactions. This property is particularly valuable in industrial processes where high selectivity and yield are paramount. Additionally, its incorporation into polymer matrices has shown promise in developing conductive materials for electronic devices. The unique electronic properties imparted by the methyl groups contribute to improved charge transport capabilities.
Recent advancements in computational chemistry have further illuminated the potential of 1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl. Molecular modeling studies have revealed insights into its interaction with biological targets at an atomic level. These simulations have guided the design of derivatives with optimized pharmacokinetic profiles. By leveraging computational tools, researchers can predict binding affinities and metabolic stability, accelerating the drug discovery pipeline. Such methodologies are essential in modern pharmaceutical research, where efficiency and precision are critical.
The compound's behavior in biological systems has also been a focus of investigation. Studies have explored its potential as a chelating agent for metal ions involved in cellular processes. The ability to selectively bind metals can be exploited in therapeutic contexts where metal homeostasis is disrupted due to disease states. Furthermore, its derivatives have shown promise as probes for imaging applications due to their ability to emit fluorescence upon coordination with specific metal ions. This dual functionality as both a ligand and a fluorescent marker opens up avenues for diagnostic tools.
In conclusion, 1,3-Benzenediamine,N1,N1,N3,N3-tetramethyl (CAS No: 22440-93-3) is a multifaceted compound with significant implications across pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced material engineering. As research continues to uncover new functionalities and applications, this compound is poised to play an increasingly important role in addressing global challenges in health and technology.
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